molecular formula C8H7IO3 B1297783 2-Iodo-3-methoxybenzoic acid CAS No. 50627-31-1

2-Iodo-3-methoxybenzoic acid

Cat. No.: B1297783
CAS No.: 50627-31-1
M. Wt: 278.04 g/mol
InChI Key: BLHGDXKFYRUEBL-UHFFFAOYSA-N
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Description

2-Iodo-3-methoxybenzoic acid is an organic compound with the molecular formula C8H7IO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by iodine and methoxy groups, respectively

Preparation Methods

The synthesis of 2-iodo-3-methoxybenzoic acid typically involves the iodination of 3-methoxybenzoic acid. One common method is the Sandmeyer reaction, where 3-methoxybenzoic acid is first converted to its diazonium salt, which is then treated with potassium iodide to introduce the iodine atom at the ortho position relative to the methoxy group. The reaction conditions usually involve acidic media and controlled temperatures to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

2-Iodo-3-methoxybenzoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

2-Iodo-3-methoxybenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

2-Iodo-3-methoxybenzoic acid can be compared with other iodinated benzoic acids, such as 2-iodo-5-methoxybenzoic acid and 2-iodo-3-methylbenzoic acid. These compounds share similar chemical properties but differ in the position and nature of substituents on the benzene ring .

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and potential for diverse applications in synthesis and research .

Properties

IUPAC Name

2-iodo-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHGDXKFYRUEBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50332489
Record name 2-Iodo-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50627-31-1
Record name 2-Iodo-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A stirred mixture of 3-methoxy-2-pivalamidobenzoic acid (20 g, 0.08 mol) and 7M hydrochloric acid (280 ml) was heated under reflux for 2 hours then cooled to 0° C. A solution of sodium nitrite (5.8 g, 0.09 mol) in water (46 ml) was added dropwise at <5° C., the mixture was stirred at 0–5° C. for 2 hours, then a solution of potassium iodide (17.8 g, 0.11 mol) in water (39 ml) was added dropwise at 0–5° C. The stirred mixture was heated at 70–80° C. for 2 hours then cooled in ice. The product was extracted into ethyl acetate (3×300 ml), the combined extracts were washed with 20% aqueous sodium thiosulphate solution (3×300 ml), then they were dried (MgSO4) and the solvent was removed in vacuo to leave 2-iodo-3-methoxybenzoic acid (13 g, 58%) as a solid, m.pt. 142–146° C.
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20 g
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280 mL
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5.8 g
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46 mL
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17.8 g
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39 mL
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Synthesis routes and methods III

Procedure details

To 2-amino-3-methoxybenzoic acid (1.00 g, 5.98 mmol) in 25% aqueous hydrochloric acid (8 ml) at 0° C. was added sodium nitrite (0.45 g, 6.50 mmol) in water (3 ml). This solution was added drop-wise to a solution of potassium iodide (15.8 g, 59.3 mmol) in water (60 ml) and allowed to warm to 25° C. then stirred for 16 h. The reaction mixture was quenched with 1 N aqueous sodium bicarbonate until the pH became basic. The solution was extracted with methylene chloride and the organic dried over sodium sulfate, filtered, and concentrated to give a purple oil. The residue was purified by column chromatography, eluting with 10% methanol in dichloromethane. Pure fractions were concentrated to afford (0.623 g, 38%) of 2-iodo-3-methoxybenzoic acid. MS (EI) for C8H7IO3: 279 (MH+).
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1 g
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0.45 g
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8 mL
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3 mL
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15.8 g
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60 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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